molecular formula C7H9FN2O2 B2660677 [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid CAS No. 1429419-77-1

[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid

Cat. No.: B2660677
CAS No.: 1429419-77-1
M. Wt: 172.159
InChI Key: BGTMISDAYPSYKL-UHFFFAOYSA-N
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Description

[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid: is a chemical compound with the molecular formula C7H9FN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with a suitable acetic acid derivative. One common method is the alkylation of 1H-pyrazole with 2-fluoroethyl bromide, followed by carboxylation to introduce the acetic acid moiety. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-[2-(2-fluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c8-2-4-10-6(1-3-9-10)5-7(11)12/h1,3H,2,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTMISDAYPSYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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